



Recommended solvent for dissolving MRL-494 hydrochloride

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Compound of Interest

Compound Name: MRL-494 hydrochloride

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Application Notes and Protocols: MRL-494 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-494 hydrochloride is a potent antibacterial agent that functions as an inhibitor of the β-barrel assembly machine A (BamA), a crucial component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria.[1][2][3][4][5] This unique mechanism of action, targeting a surface-exposed protein, allows MRL-494 to circumvent common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[1][6][7] Additionally, MRL-494 exhibits a distinct mechanism against Gram-positive bacteria by disrupting the cytoplasmic membrane.[8][9][10] These application notes provide detailed protocols for the solubilization of MRL-494 hydrochloride and its application in key microbiological assays.

Solubility Data

MRL-494 hydrochloride exhibits good solubility in aqueous solutions and common organic solvents used in biological research. The salt form generally offers enhanced water solubility and stability compared to its free base form.[11] For optimal results, it is recommended to use freshly opened solvents, particularly for hygroscopic solvents like DMSO.[1]

Table 1: Solubility of MRL-494 Hydrochloride in Various Solvents

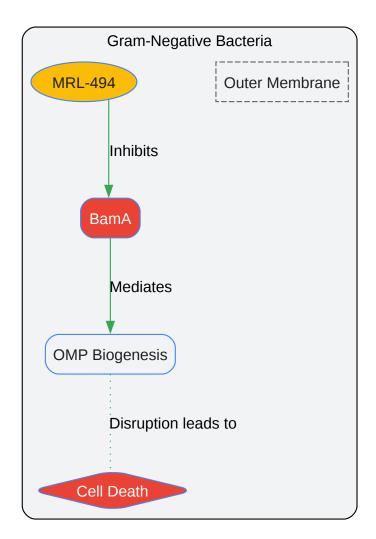


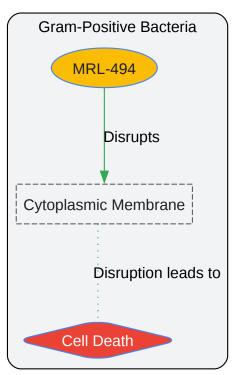
Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Special Conditions
Water (H₂O)	110	166.89	Ultrasonic treatment may be required[1][2]
DMSO	100	151.72	Ultrasonic treatment may be required[1][2]
PBS	25	37.93	Requires sequential addition of cosolvents, warming, and sonication[2][12]

Mechanism of Action

In Gram-negative bacteria, MRL-494 inhibits the biogenesis of outer membrane proteins (OMPs) by targeting BamA from outside the outer membrane.[1][9][10] This disruption of OMP assembly leads to cell death. In Gram-positive bacteria, which lack an outer membrane, MRL-494 acts by lethally disrupting the cytoplasmic membrane.[8][9][10]







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Caption: Mechanism of action of MRL-494 in bacteria.

Experimental Protocols Preparation of Stock Solutions

For In Vitro Applications:





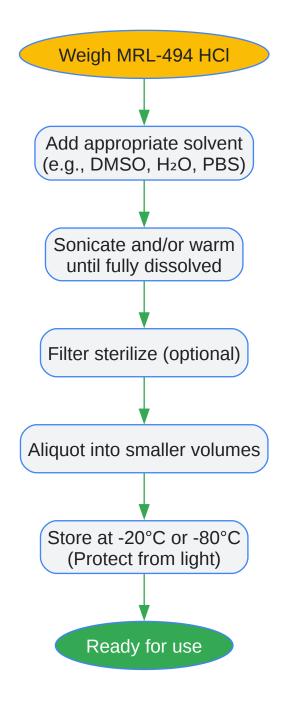


- To prepare a 100 mM stock solution in DMSO, add 1.5172 mL of DMSO to 100 mg of MRL-494 hydrochloride.[2]
- To prepare a 110 mg/mL stock solution in water, add the appropriate volume of water to the vial.[1][2]
- For both solvents, sonicate the mixture until the solution is clear.[1][2]
- Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[2][3] Protect from light and store under nitrogen.[2][3] Avoid repeated freeze-thaw cycles.[12]

For In Vivo Applications:

- To prepare a 25 mg/mL solution in PBS, sequentially add co-solvents (if any), followed by PBS.[2][12]
- Warm and sonicate the mixture until a clear solution is obtained.[2][12]
- The solution should be prepared fresh for each experiment.





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Caption: Workflow for preparing MRL-494 hydrochloride stock solutions.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the antibacterial activity of MRL-494.[13]

Table 2: Reported MIC Values for MRL-494



Bacterial Strain	MIC (μM)
Staphylococcus aureus COL	12.5[1][2]
Escherichia coli JCM158	25[1][2]
Escherichia coli (WT)	25[2][11]
Klebsiella pneumoniae	100[2][11]
Acinetobacter baumannii (WT)	200[2][11]
Pseudomonas aeruginosa (efflux deficient)	100[2][11]
Bacillus subtilis rpoB18	25[2][11]

Protocol:

- Prepare a 2-fold serial dilution of MRL-494 hydrochloride in a 96-well microtiter plate using an appropriate growth medium (e.g., Lysogeny Broth - LB).
- Grow the bacterial strain of interest overnight at 37°C in the same growth medium.
- Dilute the overnight culture to achieve a final inoculum of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Incubate the plate at 37°C for 16-20 hours.
- The MIC is defined as the lowest concentration of MRL-494 that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the ability of MRL-494 to permeabilize the outer membrane of Gram-negative bacteria.[13][14]

Protocol:

• Grow bacteria overnight at 37°C in LB, then dilute 50-fold and regrow to an OD600 of 0.5.[14]



- Centrifuge the bacterial suspension for 10 minutes at 1000g and resuspend the pellet in 5
 mM HEPES buffer supplemented with 20 mM glucose to a final OD₆₀₀ of 1.0.[14]
- Add NPN to a final concentration of 10 μ M to the bacterial suspension.
- Add varying concentrations of MRL-494 hydrochloride to the NPN-containing bacterial suspension in a 96-well black plate. A positive control (e.g., colistin) and a negative control (e.g., DMSO) should be included.
- Measure the fluorescence intensity immediately using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 420 nm.[13]
- Monitor the fluorescence over time (e.g., for 60 minutes) to determine the rate and extent of NPN uptake, which is indicative of outer membrane permeabilization.[13][14]

Safety and Handling

MRL-494 hydrochloride should be handled by qualified professionals in a laboratory setting. [12] It is recommended to wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. The product should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[2][3] For dissolved solutions, storage at -80°C is recommended for long-term stability.[2][3]

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